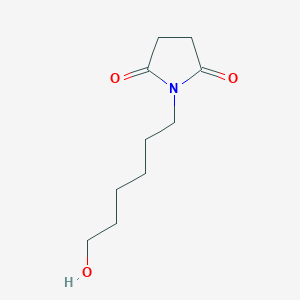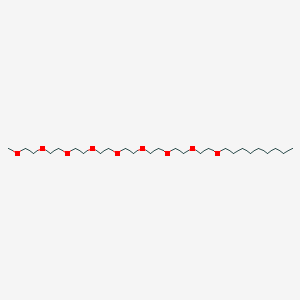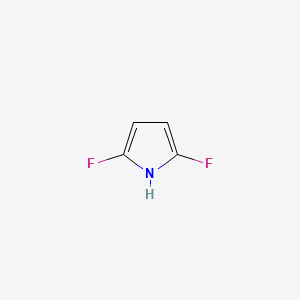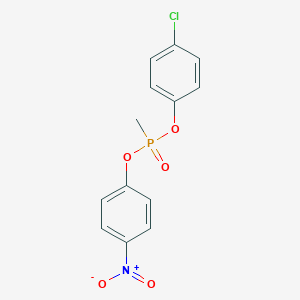
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a hydroxyhexyl group at the first position and a dione group at the second and fifth positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 6-bromohexanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 6-bromohexanol attacks the carbonyl carbon of pyrrolidine-2,5-dione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反応の分析
Types of Reactions
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed
Oxidation: Formation of 1-(6-oxohexyl)pyrrolidine-2,5-dione or 1-(6-carboxyhexyl)pyrrolidine-2,5-dione.
Reduction: Formation of 1-(6-hydroxyhexyl)pyrrolidine-2,5-diol.
Substitution: Formation of 1-(6-halogenhexyl)pyrrolidine-2,5-dione or 1-(6-aminohexyl)pyrrolidine-2,5-dione.
科学的研究の応用
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
類似化合物との比較
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Hydroxymethyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxymethyl group instead of a hydroxyhexyl group.
1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents at the first position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
129051-85-0 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
1-(6-hydroxyhexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h12H,1-8H2 |
InChIキー |
BIKMYXBBCSSQLK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)







![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)
